molecular formula C11H9ClN2O3 B2629420 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide CAS No. 80551-19-5

3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide

Cat. No.: B2629420
CAS No.: 80551-19-5
M. Wt: 252.65
InChI Key: JGIYBKFOIUVCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets.

    Industrial Applications: It is used in the synthesis of other complex organic compounds.

Mechanism of Action

While the specific mechanism of action for 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide is not available, similar compounds such as benzothiazole based anti-tubercular compounds have shown inhibitory concentrations against M. tuberculosis . Pyridine derivatives are widely reported as potential anticancer agents .

Safety and Hazards

Chloroacetyl chloride, a related compound, is classified as acutely toxic if swallowed, in contact with skin or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The strategic design of peptide therapeutics could enable their delivery to the colon via the oral route . The chemical properties of modified chitosan are usually better than those of unmodified chitosan, so chitosan derivatives have been widely used and have more promising prospects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide typically involves the chloroacetylation of aminoalcohols. One efficient method reported involves the use of chloroacetyl chloride in the presence of a phosphate buffer, which allows for the selective N-chloroacetylation of amino compounds without compromising reactivity . This method is eco-friendly, easily scalable, and robust, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound can be achieved through the same synthetic route, with optimization for large-scale synthesis. The use of metal-free, bio-compatible conditions ensures that the process is environmentally friendly and sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Chloroacetyl Chloride: Used for the chloroacetylation process.

    Phosphate Buffer: Provides a bio-compatible environment for the reaction.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-Chloroacetylated Amines: Compounds with similar chloroacetyl groups.

    Benzofuran Derivatives: Other compounds with the benzofuran core structure.

Uniqueness

3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide is unique due to the combination of the benzofuran core and the chloroacetyl group, which imparts specific reactivity and potential biological activities not found in other similar compounds.

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-5-8(15)14-9-6-3-1-2-4-7(6)17-10(9)11(13)16/h1-4H,5H2,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIYBKFOIUVCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.